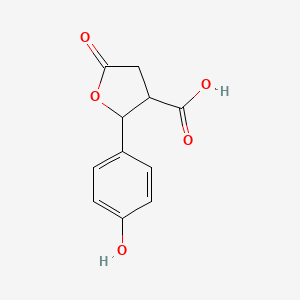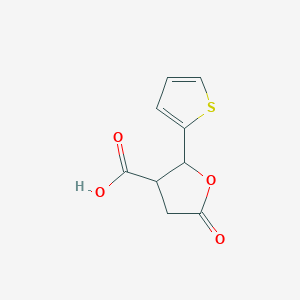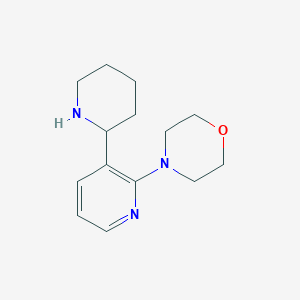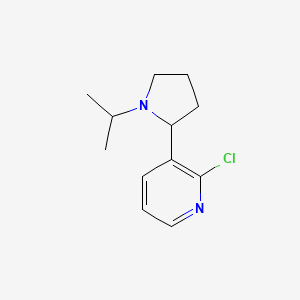
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a pyrrolidinyl group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the chloro group, leading to different reactivity and applications.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine:
Uniqueness
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chloro and isopropylpyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
2-chloro-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,9,11H,4,6,8H2,1-2H3 |
Clé InChI |
YGEGRMRNUZVMRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC1C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




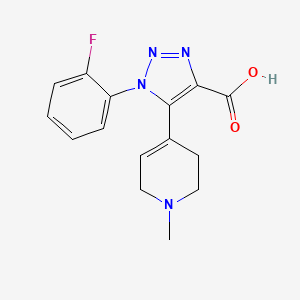
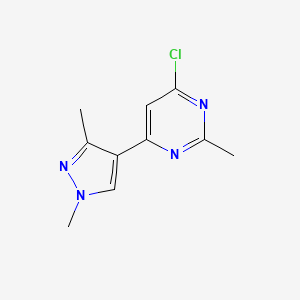
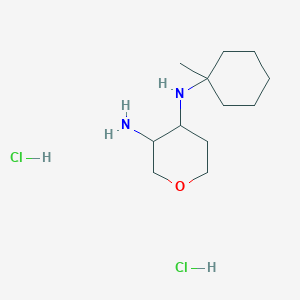

![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)

